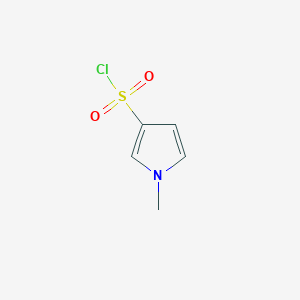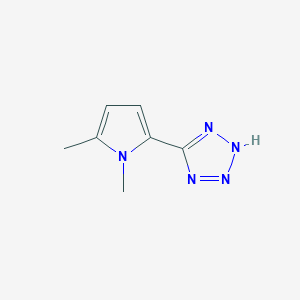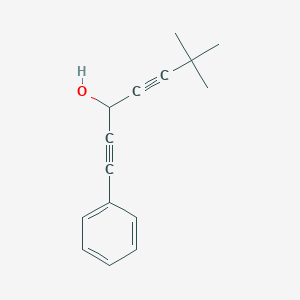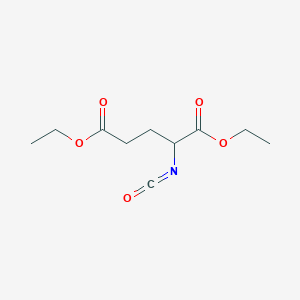![molecular formula C13H18F3NO5S B168505 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene CAS No. 185099-68-7](/img/structure/B168505.png)
8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene
Übersicht
Beschreibung
The compound “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to the compound “8-Boc-3,8-diaza-bicyclo[3.2.1]octane”, which is a known compound with the empirical formula C11H20N2O212. The structure of the compound includes a bicyclic ring system, which is a common feature in many organic compounds12.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various chemical reactions. Unfortunately, there is no specific information available on the synthesis of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “8-Boc-3,8-diaza-bicyclo[3.2.1]octane” have been synthesized using various methods34.Molecular Structure Analysis
The molecular structure of a compound provides important information about its physical and chemical properties. Unfortunately, there is no specific information available on the molecular structure of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “3-Octene” and “8-Boc-3,8-diaza-bicyclo[3.2.1]octane” have been analyzed for their molecular structures561.Chemical Reactions Analysis
The chemical reactions of a compound provide insights into its reactivity and potential uses. Unfortunately, there is no specific information available on the chemical reactions of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “8-oxabicyclo[3.2.1]oct-6-ene” have been studied for their reactions with alkylidene carbenes78.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound provide insights into its potential uses and safety considerations. Unfortunately, there is no specific information available on the physical and chemical properties of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “8-Boc-3,8-diaza-bicyclo[3.2.1]octane” have been analyzed for their properties12.Wissenschaftliche Forschungsanwendungen
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone
- Application : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.02.7]octane and bicyclo[3.2.1]octane systems characteristic of some biologically active compounds .
- Method : The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
- Results : The result is a highly functionalised enantiopure bicyclo[3.2.1]octane system .
-
Synthesis of natural products containing highly strained trans-fused bicyclo [3.3.0]octane
- Application : This research focuses on the synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane .
- Method : The synthesis of these natural products is challenging due to the high strain energy of molecules with trans-fused bicyclo[3.3.0]octane ring systems .
- Results : A number of natural products with such ring systems have been synthesized by the synthetic community .
Safety And Hazards
The safety and hazards of a compound are important considerations in its handling and use. Unfortunately, there is no specific information available on the safety and hazards of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “8-Boc-3,8-diaza-bicyclo[3.2.1]octane” have been analyzed for their safety and hazards110.
Zukünftige Richtungen
The future directions of research on a compound can provide insights into its potential applications and areas of interest. Unfortunately, there is no specific information available on the future directions of research on “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds and research fields have been discussed for their future prospects1112.
Eigenschaften
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO5S/c1-12(2,3)21-11(18)17-8-4-5-9(17)7-10(6-8)22-23(19,20)13(14,15)16/h6,8-9H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDKVEWDWXIBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627316 | |
| Record name | tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene | |
CAS RN |
185099-68-7 | |
| Record name | tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)





